4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
4-Bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a benzamide derivative characterized by a brominated aromatic ring, a sulfamoyl linker, and a 4-methylpyrimidin-2-yl amine moiety. Its synthesis typically involves coupling reactions between brominated benzoyl chloride and sulfamoylaniline intermediates, followed by purification via crystallization .
Properties
IUPAC Name |
4-bromo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S/c1-12-10-11-20-18(21-12)23-27(25,26)16-8-6-15(7-9-16)22-17(24)13-2-4-14(19)5-3-13/h2-11H,1H3,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMELBURUEITPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153177 | |
| Record name | 4-Bromo-N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulfonyl]phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312915-93-8 | |
| Record name | 4-Bromo-N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulfonyl]phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312915-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulfonyl]phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzoyl chloride and 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromobenzoyl chloride is added dropwise to a solution of 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Tables
Table 1. Physical and Spectral Properties of Selected Analogues
Discussion of Key Trends
- Substituent Effects : Bromine at the benzamide para position enhances electrophilicity and binding to hydrophobic enzyme pockets, while chloro substituents improve crystallinity (higher melting points) .
- Steric and Electronic Factors : Methyl groups on pyrimidine (e.g., 4-methyl vs. 4,6-dimethyl) modulate steric hindrance and solubility, affecting bioavailability .
Q & A
Basic Research Questions
Q. How can the purity and structural integrity of 4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide be validated during synthesis?
- Methodological Answer :
- Use HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity. Compare retention times to a reference standard.
- Confirm structure via ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), sulfonamide NH (δ ~11.7 ppm, broad singlet), and pyrimidine protons (δ 8.3–8.5 ppm). For the 4-methylpyrimidinyl group, a singlet at δ 2.3 ppm (3H) confirms the methyl substituent .
- HRMS (ESI+) should match the molecular formula (C₁₉H₁₆BrN₄O₃S) with [M+H]⁺ calculated at 467.0123 and observed within ±2 ppm error .
Q. What synthetic routes are optimal for introducing the 4-bromobenzamide moiety into sulfonamide derivatives?
- Methodological Answer :
- Coupling Reactions : Use EDCI/HOBt-mediated amide coupling between 4-bromobenzoic acid and the sulfonamide-containing aniline precursor in DMF at 0°C→RT. Monitor by TLC (silica gel, ethyl acetate/hexane 1:1) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) with comparable yields (90–95%) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the 4-methylpyrimidinyl sulfamoyl group?
- Methodological Answer :
- Perform single-crystal X-ray diffraction using SHELXL (SHELX-2018/3) for refinement. Key parameters:
- Unit Cell Dimensions : Compare with similar sulfonamide-pyrimidine derivatives (e.g., a ≈ 10.2 Å, b ≈ 12.5 Å, c ≈ 14.8 Å, β ≈ 95°).
- Hydrogen Bonding : The sulfamoyl NH typically forms H-bonds with pyrimidine N atoms (distance ~2.8–3.0 Å), stabilizing the planar conformation .
- Address disorder in the bromobenzamide group using TWINABS for data scaling and PLATON for validation .
Q. What strategies mitigate conflicting bioactivity data in enzyme inhibition assays (e.g., urease vs. carbonic anhydrase)?
- Methodological Answer :
- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify off-target effects. For example, IC₅₀ values <10 µM suggest high specificity for urease, while weaker inhibition (IC₅₀ >50 µM) may indicate cross-reactivity .
- Molecular Docking : Use AutoDock Vina to compare binding poses. The 4-bromo group may sterically hinder binding to carbonic anhydrase but fit into urease’s hydrophobic pocket (Glide score: −9.2 vs. −6.5 kcal/mol) .
Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- DFT Calculations (B3LYP/6-31G*): The bromine’s electron-withdrawing effect lowers the LUMO energy of the benzamide ring (−1.8 eV vs. −1.5 eV for non-brominated analogs), enhancing oxidative addition with Pd(0) catalysts.
- Experimental Validation : React with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O). Yield increases from 65% (non-brominated) to 89% due to accelerated transmetallation .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
